Tetracosanoic acid

Catalog No.
S582842
CAS No.
557-59-5
M.F
C24H48O2
M. Wt
368.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetracosanoic acid

CAS Number

557-59-5

Product Name

Tetracosanoic acid

IUPAC Name

tetracosanoic acid

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

InChI

InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)

InChI Key

QZZGJDVWLFXDLK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Synonyms

lignoceric acid, lignoceric acid, potassium salt, lignoceric acid, silver (1+) salt, lignoceric acid, sodium salt, N-tetracosanoic acid, potassium tetracosanoate, tetracosanoic acid, tetracosanoic acid, potassium salt (1:1)

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Natural Occurrence and Function

Tetracosanoic acid, also known as lignoceric acid, is a naturally occurring very-long-chain fatty acid (VLCFA) with 24 carbon atoms in its chain []. It has been found in various organisms, including plants like Staphisagria macrosperma and Rhizophora apiculata, and the water flea Daphnia tenebrosa []. Additionally, tetracosanoic acid is a natural component of cerebrosides and sphingomyelin, which are essential components of the myelin sheath surrounding nerve cells in the brain [].

Role in Energy Metabolism

Tetracosanoic acid serves as an energy source within living organisms []. It undergoes beta-oxidation in the peroxisomes of cells, a process that breaks down fatty acids to generate ATP (adenosine triphosphate), the primary energy currency in cells [].

Research Applications

Peroxisomal Disorders:

Tetracosanoic acid accumulation is a biochemical hallmark of certain peroxisomal disorders, such as Zellweger syndrome and X-linked adrenoleukodystrophy (X-ALD) []. These disorders are characterized by dysfunctional peroxisomes, which hinders the proper breakdown of VLCFAs, including tetracosanoic acid. Studying the accumulation patterns of tetracosanoic acid can contribute to the diagnosis and understanding of these diseases [].

Biomarker Potential:

Research suggests that tetracosanoic acid, along with other VLCFAs, might hold potential as biomarkers for various conditions. For example, elevated levels of these fatty acids have been observed in certain neurodegenerative diseases and cancers []. Further research is needed to determine the specific utility of tetracosanoic acid as a diagnostic tool.

Origin and Significance:

Tetracosanoic acid is found in various natural sources, including wood tar, cerebrosides (a type of lipid found in nerve cells) [], and in small amounts within most fats []. Peanut oil, for instance, contains 1.1% - 2.2% lignoceric acid []. It can also be a byproduct of lignin production, a complex polymer found in plant cell walls [].


Molecular Structure Analysis

Tetracosanoic acid has a linear hydrocarbon chain with 24 carbon atoms (tetracosa means "twenty-four" in Greek) attached to a carboxylic acid group (COOH). This structure gives it several key features:

  • Hydrophobicity: The long hydrocarbon chain makes tetracosanoic acid highly hydrophobic, meaning it repels water. This characteristic is essential for its role in biological membranes, which form a barrier between the watery interior and exterior of cells [].
  • Saturated: All the bonds between the carbon atoms in the chain are single bonds, with each carbon atom bonded to two hydrogen atoms. This saturation contributes to the molecule's rigidity and high melting point [].

Chemical Reactions Analysis

Synthesis:

  • De novo fatty acid synthesis: This complex biological pathway is used by living organisms to produce fatty acids, including lignoceric acid. However, replicating this process in a lab setting is challenging.
  • Chemical synthesis: Techniques like the Kolbe electrolysis or malonic ester synthesis can be used to create tetracosanoic acid, but these methods can be complex and require specialized equipment.

Decomposition:

Tetracosanoic acid can undergo thermal decomposition at high temperatures, breaking down into smaller molecules like hydrocarbons and carbon dioxide.

Other Reactions:

As a carboxylic acid, tetracosanoic acid can participate in various reactions, including:

  • Esterification: Reacting with an alcohol in the presence of an acid catalyst to form an ester.
  • Soap formation: Reacting with a strong base to form a soap molecule.
Note

Including balanced chemical equations for each reaction would require additional information on specific reaction conditions.


Physical And Chemical Properties Analysis

  • Melting point: 84.2 °C (183.6 °F) []
  • Boiling point: Decomposes before boiling []
  • Solubility: Very low solubility in water due to its hydrophobic nature []. More soluble in organic solvents like chloroform and hexane.
  • Appearance: White, waxy solid []
  • Stability: Relatively stable under normal conditions. Can decompose at high temperatures.

Physical Description

Solid

XLogP3

10.7

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

Melting Point

84.2 °C
84.2°C

UNII

RK3VCW5Y1L

Related CAS

18080-73-4 (hydrochloride salt)
66502-42-9 (silver(1+) salt)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Lignoceric Acid is a saturated fatty acid with a 24-carbon backbone. Lignoceric acid occurs naturally in wood tar, various cerebrosides, and in small amount in most natural fats.

Pictograms

Irritant

Irritant

Other CAS

557-59-5

Wikipedia

Lignoceric acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]

General Manufacturing Information

Tetracosanoic acid: ACTIVE

Dates

Modify: 2023-08-15
1. J. O’Brien and E. Sampson “Fatty acid and fatty aldehyde composition of the major brain lipids in normal human gray matter, white matter, and myelin”Journal of Lipid Research, vol. 6 pp. 545-551, 19652. B. Ramstedt et al. “Analysis of natural and synthetic sphingomyelins using high-performance thin-layer chromatography” Eur J Biochem., vol. 266 pp.997-1002, 19993. I. Singh et al. “Lignoceric acid is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy”Proc Natl Acad Sci U S A., vol. 81 pp. 4203-4207, 19844. Y. Qin et al. “Saturated Very-Long-Chain Fatty Acids Promote Cotton Fiber and Arabidopsis Cell Elongation by Activating Ethylene Biosynthesis” ThePlant Cell, vol. 19 pp. 3692-3704, 2007

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